molecular formula C17H17N3O2 B1620868 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione CAS No. 883948-67-2

3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B1620868
M. Wt: 295.34 g/mol
InChI Key: XMOVJSZSANVCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazoline, a class of organic compounds that are biologically relevant azaaromatic oxides . Quinazoline derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .


Synthesis Analysis

The synthesis of quinazoline derivatives often starts from anthranilic acid derivatives. For instance, 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one was synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate and thiation of the produced compound with phosphorus pentasulphide in boiling anhydrous pyridine .


Molecular Structure Analysis

Quinazoline is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . The exact molecular structure of “3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione” would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Quinazoline derivatives are known for their reactivity as intermediates in various chemical transformations. For example, quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance .

Future Directions

The future directions in the research of quinazoline derivatives could involve the design and synthesis of new derivatives or analogues to treat various diseases . This could be achieved by leveraging the reactivity of quinazoline derivatives as intermediates in the synthesis of various biologically relevant compounds.

properties

IUPAC Name

3-[2-(benzylamino)ethyl]-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-16-14-8-4-5-9-15(14)19-17(22)20(16)11-10-18-12-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOVJSZSANVCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385068
Record name 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione

CAS RN

883948-67-2
Record name 3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-(2-(Benzylamino)ethyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.